molecular formula C14H21NO2 B1443429 Benzyl 4-[(propan-2-yl)amino]butanoate CAS No. 1291911-05-1

Benzyl 4-[(propan-2-yl)amino]butanoate

Cat. No. B1443429
M. Wt: 235.32 g/mol
InChI Key: LWABNGUVNQGXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-[(propan-2-yl)amino]butanoate is a chemical compound with the following details:



  • Empirical Formula: C₁₆H₂₃NO₄

  • CAS Number: 213772-01-1

  • Molecular Weight: 293.36 g/mol



Molecular Structure Analysis

The molecular structure of Benzyl 4-[(propan-2-yl)amino]butanoate consists of a benzyl group attached to a butanoate moiety. The benzyl group provides aromatic character, while the butanoate portion contributes to its overall structure.



Chemical Reactions Analysis

The chemical reactivity of Benzyl 4-[(propan-2-yl)amino]butanoate can vary based on its functional groups. Here are some potential reactions:



  • Hydrolysis : Under acidic or basic conditions, the ester linkage in the butanoate group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

  • Reduction : The carbonyl group in the butanoate moiety can be reduced to the corresponding alcohol using reducing agents.

  • Substitution Reactions : The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.



Physical And Chemical Properties Analysis


  • Physical State : Benzyl 4-[(propan-2-yl)amino]butanoate is likely a solid at room temperature.

  • Melting Point : The melting point can be determined experimentally.

  • Solubility : It may be soluble in organic solvents like ethanol or acetone.

  • Stability : The compound should be stored away from light and moisture.


Scientific Research Applications

  • Polymer Modification and Biological Activities

    • Benzyl 4-[(propan-2-yl)amino]butanoate and similar compounds have been used to modify polyvinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. These modifications enhance their biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
  • Synthesis of Medicinal Compounds

    • It serves as a key intermediate in the synthesis of new thymidylate synthase inhibitors, highlighting its potential in drug development and large-scale industrial production (Yuan Guo-qing, 2013).
  • Chemical Synthesis and Catalysis

    • The compound plays a role in the synthesis of chiral ligands for enantioselective chemical reactions, particularly in the addition of diethylzinc to aldehydes. This demonstrates its utility in creating various chiral secondary alcohols (Asami et al., 2015).
  • Protection of Functionalities in Organic Synthesis

    • It is used in the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, offering a new protection strategy for hydroxyl and amino functionalities in synthetic chemistry (Ramesh et al., 2005).
  • Chemical Separation Processes

    • The compound assists in the reactive extraction of carboxylic acids, which is important in the pharmaceutical, agricultural, and chemical industries. This application is particularly useful for the separation of acids from fermentation broth and aqueous waste streams (Kumar et al., 2010).
  • Antiprotozoal and Antioxidant Activities

    • Derivatives of Benzyl 4-[(propan-2-yl)amino]butanoate exhibit significant antiprotozoal and antioxidant properties, making them potentially valuable in the treatment of protozoal infections and oxidative stress-related disorders (Weis et al., 2014).
  • Synthesis of Complex Molecules

    • It is used in the synthesis of complex molecular structures, such as bicyclo[2.2.2]octan-2-yl 4-aminobutanoates, which have shown potential in various biomedical applications due to their unique chemical properties (Weis et al., 2014).
  • Gas-Phase Thermolysis Studies

    • Benzyl 4-[(propan-2-yl)amino]butanoate analogs are subjects of gas-phase thermolysis studies, contributing to the understanding of chemical kinetics and mechanisms in complex organic reactions (Dib et al., 2004).
  • Pharmaceutical Synthesis

    • It is involved in the practical synthesis of orally active pharmaceutical agents, demonstrating its importance in the development of new drugs (Ikemoto et al., 2005).

Safety And Hazards


  • Toxicity : The toxicity of Benzyl 4-[(propan-2-yl)amino]butanoate depends on its specific properties and use. It’s essential to handle it with care and follow safety guidelines.

  • Hazardous Reactions : Avoid contact with strong acids or bases.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Research on Benzyl 4-[(propan-2-yl)amino]butanoate could focus on:



  • Biological Activity : Investigate its potential as a drug or therapeutic agent.

  • Synthetic Methods : Develop more efficient and scalable synthetic routes.

  • Structural Modifications : Explore derivatives with improved properties.


Please note that the information provided here is based on available data, and further research may be necessary to uncover additional details. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.


properties

IUPAC Name

benzyl 4-(propan-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABNGUVNQGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[(propan-2-yl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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